Trimethylcolchicinic acid ethyl ether
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Overview
Description
Trimethylcolchicinic acid ethyl ether is a derivative of colchicine, a well-known alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylcolchicinic acid ethyl ether can be synthesized through various methods. One common approach involves the etherification of trimethylcolchicinic acid with ethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base like sodium hydride .
Chemical Reactions Analysis
Types of Reactions
Trimethylcolchicinic acid ethyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ether group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Trimethylcolchicinic acid ethyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying etherification reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimitotic effects
Medicine: Research has shown its potential in treating conditions like gout and certain types of cancer.
Mechanism of Action
The mechanism of action of trimethylcolchicinic acid ethyl ether involves its interaction with microtubules, similar to colchicine. It binds to tubulin, inhibiting its polymerization into microtubules, which disrupts cell division and leads to cell cycle arrest. This mechanism is particularly relevant in its antimitotic and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound from which trimethylcolchicinic acid ethyl ether is derived.
Trimethylcolchicinic acid methyl ether: Another derivative with similar properties.
Demecolcine: A colchicine derivative with comparable biological activities.
Uniqueness
Its ability to inhibit microtubule polymerization makes it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
36191-20-5 |
---|---|
Molecular Formula |
C46H56N2O16 |
Molecular Weight |
892.9 g/mol |
IUPAC Name |
7-amino-10-ethoxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C21H25NO5.C4H6O6/c2*1-5-27-17-9-7-13-14(11-16(17)23)15(22)8-6-12-10-18(24-2)20(25-3)21(26-4)19(12)13;5-1(3(7)8)2(6)4(9)10/h2*7,9-11,15H,5-6,8,22H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
DOWDLLJRHIDJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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